molecular formula C9H9N3O2S B1422322 1-phenyl-1H-pyrazole-4-sulfonamide CAS No. 60729-96-6

1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B1422322
CAS RN: 60729-96-6
M. Wt: 223.25 g/mol
InChI Key: NRKISLJLPSFGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-phenyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C9H8N2 . It belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems . The synthesized compounds are usually characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-pyrazole-4-sulfonamide” has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have been studied for their chemical reactivity. They are known to undergo nucleophilic and electrophilic substitution reactions . The specific reactions that “1-phenyl-1H-pyrazole-4-sulfonamide” undergoes would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-pyrazole-4-sulfonamide” can be inferred from its molecular structure. It is a pyrazole derivative with a sulfonamide group, which may influence its solubility, acidity, and reactivity .

Scientific Research Applications

Antiproliferative Activities

Research has shown that certain pyrazole-sulfonamide derivatives, including 1-phenyl-1H-pyrazole-4-sulfonamide, have been synthesized and tested for their in vitro antiproliferative activities. These compounds have demonstrated significant effects, particularly against rat brain tumor cells (C6), with some exhibiting broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Carbonic Anhydrase Inhibition

1-Phenyl-1H-pyrazole-4-sulfonamide and its derivatives have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isozymes I and II. These studies indicate that these compounds, including their metal complexes, exhibit significant inhibition of these isozymes, which is a crucial target in treating various diseases like glaucoma and some forms of cancer (Büyükkıdan et al., 2017).

Anticancer Potential

Derivatives of 1-phenyl-1H-pyrazole-4-sulfonamide have been studied for their potential anticancer properties. These studies include investigations into their structural characterization and in vitro anticancer evaluation against various cell lines, including Ehrlich ascites carcinoma cells (EAC). Some compounds in this class have shown promising results, outperforming reference drugs in certain cases (El-Gaby et al., 2017).

Antibacterial and Antioxidant Activities

In addition to its anticancer properties, 1-phenyl-1H-pyrazole-4-sulfonamide derivatives have also been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds have displayed significant activities against various bacterial and fungal strains, as well as notable free radical scavenging abilities (Badgujar et al., 2018).

Fluorescent pH Sensors

Pyrazoline derivatives, related to 1-phenyl-1H-pyrazole-4-sulfonamide, have been investigated as potential "off-on-off" fluorescent pH sensors. These studies suggest that these compounds can act as efficient pH sensors in various areas like biological, environmental, and medical fields due to their intramolecular charge transfer (ICT) properties and fluorescence response to pH changes (Bozkurt et al., 2018).

Safety And Hazards

Pyrazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling these compounds.

Future Directions

Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthetic methodologies for pyrazole derivatives.

properties

IUPAC Name

1-phenylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKISLJLPSFGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-phenyl-1H-pyrazole-4-sulfonamide

Citations

For This Compound
3
Citations
C Amoah, C Obuah, MK Ainooson, L Hamenu… - Tetrahedron, 2023 - Elsevier
In recent times, there has been an increased demand in the search for probing materials for numerous substances in the environment such as the detection of metals ions. In this study, …
Number of citations: 2 www.sciencedirect.com
RE Norman, MV Perkins, AJ Liepa… - Australian Journal of …, 2015 - CSIRO Publishing
N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines 1 reacted regioselectively with 1-substituted 5-aminopyrazoles 2 via a 1,3-CCN dinucleophilic substitution to afford pyrazolo[3,4-e][1,…
Number of citations: 6 www.publish.csiro.au
SL Johnson, LH Chen, E Barile, A Emdadi… - Bioorganic & medicinal …, 2009 - Elsevier
We report on the identification of a novel small molecule inhibitor of anthrax lethal factor using a high-throughput screening approach. Guided by molecular docking studies, we carried …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.